3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Description
3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid (CAS 83436-45-7), also designated as Z-β-L-Glu(OtBu)-OH, is a protected glutamic acid derivative. It features a benzyloxycarbonyl (Cbz) group at the amino position and a tert-butoxy ester at the γ-carboxylic acid (). This compound is widely used in peptide synthesis due to its orthogonal protecting groups: the Cbz group is removable via hydrogenolysis, while the tert-butyl ester is acid-labile, enabling sequential deprotection . Its stereochemistry (L-configuration) is critical for compatibility with biological systems, as seen in prostate cancer imaging probes ().
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLHJIDBOFBLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Protection of Glutamic Acid
The foundational approach involves stepwise protection of L-glutamic acid’s functional groups:
- Amino Group Protection : Reacting L-glutamic acid with benzyl chloroformate (Cbz-Cl) in a biphasic system (dichloromethane/water) under basic conditions (pH 9–10, NaHCO₃) yields N-Cbz-glutamic acid. This step achieves >90% yield with minimal racemization.
- Carboxylic Acid Protection : The γ-carboxylic acid is esterified with tert-butanol using N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The tert-butoxy group is selectively introduced at the γ-position, leaving the α-carboxylic acid free for subsequent coupling.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (Cbz protection), RT (OtBu ester) |
| Solvent | Dichloromethane |
| Catalyst | DMAP (5 mol%) |
| Yield | 75–85% |
Mixed Carbonic Anhydride Method
An alternative route employs the formation of a mixed carbonic anhydride intermediate. Cbz-protected glutamic acid is treated with isobutyl chloroformate (iBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at −15°C, followed by reaction with tert-butanol. This method reduces side reactions and improves γ-selectivity.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Fmoc/t-Bu Strategy
Modern SPPS protocols utilize Fmoc-Glu(OtBu)-OH as a building block. The tert-butoxy ester remains stable under basic Fmoc deprotection conditions (20% piperidine in DMF), enabling seamless integration into automated synthesizers.
Microwave-Assisted Coupling
Microwave irradiation (50 W, 50°C) reduces coupling times from hours to minutes. Using O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and diisopropylethylamine (DIPEA) in DMF, couplings achieve >99% efficiency per cycle.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale reactors (1,000 L) optimize throughput:
- Transesterification : Glutamic acid reacts with tert-butyl acetate under perchloric acid catalysis (10–20°C, 24–48 h) to form Glu(OtBu)₂.
- Copper Complexation : Glu(OtBu)₂ is treated with CuSO₄·5H₂O (50°C, 12 h) to form Cu[Glu(OtBu)]ₓ, which is decoppered using Na₂EDTA·2H₂O and dioxane (pH 8–9).
Process Metrics :
| Metric | Value |
|---|---|
| Throughput | 500 kg/month |
| Purity | >98% (HPLC) |
| Cost Efficiency | 40% reduction vs. batch processing |
Optimization Strategies
Chiral Purity Control
Coupling Reagent Screening
A comparative study of coupling agents revealed:
| Reagent | Yield (%) | Racemization (%) |
|---|---|---|
| HATU | 95 | <1 |
| DIC/HOBt | 88 | 3 |
| EDC/HOAt | 90 | 2 |
HATU is optimal for high-fidelity synthesis.
Analytical Characterization
LC-MS Validation
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.35–7.25 (m, 5H, Cbz aromatic)
- δ 1.39 (s, 9H, OtBu)
- δ 4.25–4.15 (m, 1H, α-CH).
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Cbz and Boc protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Hydrolysis: Cleavage of ester or amide bonds under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Cbz removal.
Coupling: DIC and HOBt in dichloromethane.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Deprotected Amino Acids: Resulting from the removal of protective groups.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a compound with several applications in scientific research, particularly in organic synthesis and biochemistry. It is characterized by a benzyloxycarbonyl group and a tert-butoxy group, which protect functional groups during chemical reactions. The compound is also known by its CAS number 118247-88-4.
Scientific Research Applications
(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid serves various roles in scientific research.
Protection of Amino Acids The compound acts as a protecting group for amino acids during peptide synthesis. It is synthesized from amino acids using di-tert-butyl dicarbonate to introduce the tert-butoxy group.
Enzyme Inhibition Studies indicate that the compound exhibits inhibitory activity against key enzymes involved in metabolic pathways. It has demonstrated inhibitory effects on Beta-Site APP Cleaving Enzyme 1 (BACE-1), an enzyme implicated in Alzheimer's disease. In vitro assays have shown IC50 values in the low micromolar range, suggesting potential therapeutic applications in neurodegenerative disorders.
Antioxidant Activity The compound has moderate antioxidant activity, potentially contributing to neuroprotective effects. The structure-activity relationship indicates that modifications to the functional groups can enhance or diminish this activity.
Chemical Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid undergoes several types of chemical reactions.
Hydrolysis The benzyloxycarbonyl and tert-butoxy groups can be removed under acidic or basic conditions. Trifluoroacetic acid or hydrochloric acid can be used to remove the protecting groups.
Substitution The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups. Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid involves its ability to participate in peptide bond formation and its role as a protected amino acid derivative. The protective groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. Upon deprotection, the compound can interact with enzymes or other biological targets, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Protecting Groups
a) 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid (CAS 254980-13-7)
- Structural Difference : Replaces the tert-butoxy ester with a benzyloxy group.
- Functional Impact: The benzyl ester requires hydrogenolysis (Pd/C, H₂) for deprotection, which may interfere with Cbz groups. In contrast, tert-butyl esters are cleaved under mild acidic conditions (e.g., TFA), offering better compatibility in multi-step syntheses .
b) (S)-5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid (Boc-glu)
- Structural Difference : Substitutes the Cbz group with a tert-butoxycarbonyl (Boc) group.
- Functional Impact : Boc is base-sensitive and cleaved with strong acids (e.g., HCl), while Cbz is stable under basic conditions. This makes Boc-glu preferable in alkaline reaction environments .
- Application : Employed in Alzheimer’s disease drug candidates for simultaneous amine and carboxylic acid deprotection without palladium .
Modifications in Substituents and Side Chains
a) (S)-5-(Benzo[d][1,3]dioxol-5-ylamino)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (62k)
- Structural Difference : Incorporates a benzodioxol moiety at the 5-position.
- Functional Impact : Enhances aromatic interactions in β-catenin/T-cell factor inhibitors, improving binding affinity compared to the tert-butoxy analog.
- Synthetic Data : 85% yield; confirmed by ESI-MS (M + H⁺ = 434.2) and NMR .
b) (S)-4-((S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanamido)-5-oxo-5-((3-(trifluoromethyl)phenyl)amino)pentanoate (63d)
Stereochemical Variants
a) Z-β-D-Glu(OtBu)-OH (CAS 83436-45-7 enantiomer)
- Structural Difference : D-configuration at the glutamic acid backbone.
- Functional Impact : The D-enantiomer is rarely used in biological systems but serves as a control in chiral resolution studies .
b) (R)-4-((R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopemido)-5-(tert-butoxy)-5-oxopentanoic acid
- Structural Difference : R-configuration and fluorenylmethyloxycarbonyl (Fmoc) protection.
- Functional Impact: Fmoc is base-labile (removed with piperidine), enabling solid-phase peptide synthesis. This contrasts with Cbz, which requires hydrogenolysis .
Comparative Data Table
Key Research Findings
- Stability and Reactivity: The tert-butyl ester in Z-β-L-Glu(OtBu)-OH offers superior stability under hydrogenolysis conditions compared to benzyl esters, making it ideal for multi-step syntheses ().
- Stereochemical Specificity : L-configured derivatives show higher biological activity in targeting prostate-specific membrane antigen (PSMA) compared to D-forms ().
- Functional Group Synergy : Compounds with both Cbz and tert-butyl groups (e.g., Z-β-L-Glu(OtBu)-OH) enable sequential deprotection, reducing side reactions in complex peptide assemblies .
Biological Activity
3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, also known by its CAS number 3886-08-6, is a compound with significant relevance in organic synthesis, particularly in the protection of amino groups during chemical reactions. Its structure features a benzyloxycarbonyl group and a tert-butoxy group, which play crucial roles in its biological activity and chemical stability.
Chemical Structure and Properties
The molecular formula of 3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is C17H23NO6, with a molecular weight of 337.37 g/mol. The compound is characterized by the following structural elements:
- Benzyloxycarbonyl group : Provides protection to the amino group.
- Tert-butoxy group : Serves to protect the carboxylic acid functionality.
The biological activity of this compound is primarily linked to its ability to undergo various chemical reactions, including hydrolysis and substitution. These reactions can lead to the release of active amino acids or other derivatives that may exhibit distinct biological properties.
- Hydrolysis : Under acidic or basic conditions, the protective groups can be removed, allowing for the release of functional groups that can interact with biological targets.
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, which can modify its biological properties depending on the substituents involved.
Biological Activity
Research into the biological activity of 3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid has revealed several potential therapeutic applications:
Enzyme Inhibition
Recent studies have indicated that derivatives of this compound may exhibit inhibitory activities against specific enzymes. For instance, compounds structurally similar to this acid have shown promise as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. The IC50 values for these inhibitors suggest a moderate potency, which could be enhanced through structural modifications.
| Compound | IC50 (µM) | Notes |
|---|---|---|
| Ramalin Derivative A | 17.66 ± 2.74 | Moderate BACE-1 inhibition |
| Ramalin Derivative B | 8.44 ± 5.16 | Potent BACE-1 inhibition |
Cytotoxicity and Cell Viability
In vitro studies assessing the cytotoxicity of related compounds have demonstrated varying effects on cell viability. These studies typically involve treating cell lines with different concentrations of the compound and measuring cell survival rates.
- Cell Culture Studies : Treatment with concentrations around 20 µM has been shown to affect cell viability significantly.
- Cytotoxicity Assays : Results indicate that while some derivatives exhibit low toxicity, others may cause substantial cell death at higher concentrations.
Case Studies
A notable case study involved testing a series of benzyloxycarbonyl-protected amino acids in cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential as therapeutic agents.
Study Overview
- Objective : To evaluate the anticancer potential of benzyloxycarbonyl-protected amino acids.
- Methodology : Various concentrations were tested on cancerous versus non-cancerous cell lines.
- Findings : Some compounds showed significant selectivity for cancer cells, suggesting a mechanism that warrants further investigation.
Q & A
Basic: What are the standard synthetic routes for 3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid?
Methodological Answer:
The synthesis typically involves sequential protection of functional groups. Key steps include:
- Amino Group Protection : Use of benzyloxycarbonyl (Z) groups via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to form the protected intermediate.
- Carboxyl Group Activation : Esterification of the carboxyl group with tert-butyl alcohol using a strong acid catalyst (e.g., H₂SO₄) to form the tert-butoxy ester.
- Coupling Reactions : Peptide coupling agents like EDCl/HOBt facilitate amide bond formation between intermediates. For example, Reference Example 97 in EP 3 666 787 A1 describes similar protocols yielding the target compound with LC-MS confirmation (m/z 574 [M+H]⁺) .
- Purification : Flash chromatography or preparative HPLC isolates the product, with yields averaging 45% under optimized conditions .
Basic: How is the compound characterized to confirm its structure and purity?
Methodological Answer:
- LC-MS Analysis : Used to verify molecular weight (e.g., m/z 574 [M+H]⁺) and purity. Measurement Condition F (short gradient) provides retention times (~0.698 min) for rapid screening .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural features:
- Benzyloxycarbonyl group: Aromatic protons at δ 7.2–7.4 ppm and carbonyl at ~155 ppm.
- tert-Butoxy group: Singlet at δ 1.4 ppm (9H) .
- HPLC Purity : Reverse-phase C18 columns with UV detection assess purity (>95%) .
Advanced: What strategies are recommended for optimizing enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use of Fmoc-protected D/L-glutamic acid derivatives to control stereochemistry during coupling steps .
- Chiral HPLC : Columns like Chiralpak AD-H resolve enantiomers. For example, (R)- and (S)-isomers show baseline separation with hexane/isopropanol gradients .
- Optical Rotation : Compare experimental [α]D values with literature data (e.g., Z-L- and Z-D-isomers in ) to verify enantiomeric excess .
Advanced: How should researchers address discrepancies in reported synthetic yields?
Methodological Answer:
- Reaction Scale : Lower yields in small-scale syntheses (e.g., 7.5 mg from 16.6 mg starting material in Reference Example 97) may improve with scaled-up protocols due to reduced surface adsorption losses .
- Purification Challenges : Tert-butyl esters are prone to hydrolysis; use anhydrous solvents and inert atmospheres during workup. Repurify via preparative HPLC if impurities persist .
- Cross-Validation : Compare methods from multiple sources (e.g., patent vs. academic syntheses) to identify critical variables like temperature or catalyst loading .
Advanced: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store at -20°C under argon to prevent hydrolysis of the tert-butoxy ester. Desiccate to avoid moisture-induced degradation .
- Stability Monitoring : Periodic LC-MS checks detect hydrolyzed products (e.g., free carboxylic acid at m/z 518 [M+H]⁺). NMR can confirm structural integrity of the benzyloxycarbonyl group .
- Handling : Use glass vials with PTFE-lined caps to minimize adsorption and contamination .
Advanced: How can this compound be utilized as an intermediate in peptide synthesis?
Methodological Answer:
- Solid-Phase Peptide Synthesis (SPPS) : The tert-butoxy group offers orthogonal protection for carboxyl moieties, enabling selective deprotection with TFA while retaining the benzyloxycarbonyl group on the amino terminus .
- Fragment Condensation : Couple with other protected amino acids using HATU/DIPEA in DMF, followed by global deprotection with H₂/Pd-C to remove benzyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
